![molecular formula C23H16FN5O4 B2623688 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021030-71-6](/img/structure/B2623688.png)
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
This compound is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a versatile scaffold that has found numerous applications in medicinal chemistry . It is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps . For instance, the synthesis of sitagliptin, a related compound, involves hydrolysis of the lactam followed by direct coupling to the triazolopiperazine . The yield of the final product was 52% over eight consecutive synthesis steps .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H NMR and 13C NMR . The 1,2,4-triazole ring is isoelectronic with that of purines, making it a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as melting point determination and infrared spectroscopy . For instance, a related compound was reported to be a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, specifically triazolo[4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
Anticancer Activity
Some bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines .
Analgesic and Anti-inflammatory Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to have analgesic and anti-inflammatory activities .
Antioxidant Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been found to have antioxidant activities .
Antiviral Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to have antiviral activities .
Enzyme Inhibitors
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to have antitubercular activities .
Mechanism of Action
The mechanism of action of this compound could be related to its interaction with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . It has been reported that similar compounds have shown numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, and more .
Future Directions
properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O4/c24-16-7-5-14(6-8-16)21-27-26-19-9-10-20(28-29(19)21)32-12-11-25-22(30)17-13-15-3-1-2-4-18(15)33-23(17)31/h1-10,13H,11-12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXUISKQDSEDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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